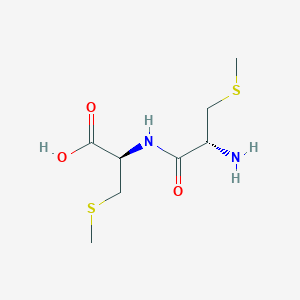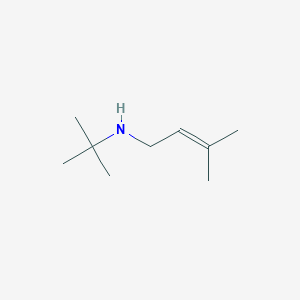
N-tert-Butyl-3-methylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-methylbut-2-enyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a 3-methylbut-2-enyl chain, which in turn is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-methylbut-2-enyl)amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-methylbut-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the carbon atom bonded to the halide, resulting in the formation of tert-butyl(3-methylbut-2-enyl)amine.
Industrial Production Methods
In industrial settings, the production of tert-butyl(3-methylbut-2-enyl)amine may involve the use of zeolite catalysts to facilitate the amination of isobutylene with ammonia. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-methylbut-2-enyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
tert-Butyl(3-methylbut-2-enyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of rubber accelerators and pesticides.
Mechanism of Action
The mechanism by which tert-Butyl(3-methylbut-2-enyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group attached to an amine group.
3-Methylbut-2-enylamine: An amine with a 3-methylbut-2-enyl chain attached to an amine group.
Isobutylamine: An amine with an isobutyl group attached to an amine group.
Uniqueness
tert-Butyl(3-methylbut-2-enyl)amine is unique due to the combination of a tert-butyl group and a 3-methylbut-2-enyl chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
57576-63-3 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-tert-butyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-7-10-9(3,4)5/h6,10H,7H2,1-5H3 |
InChI Key |
POFOHSVASPTSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)


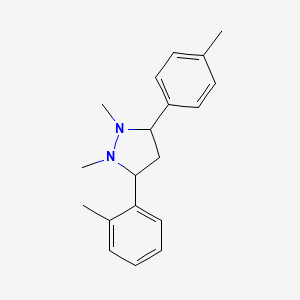
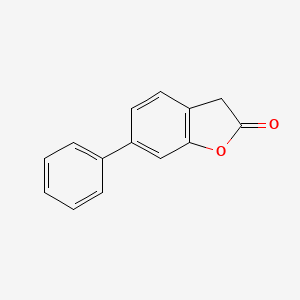
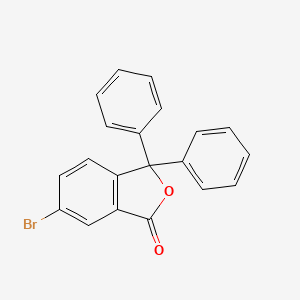
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
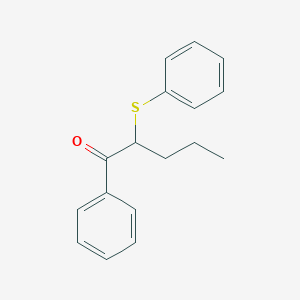
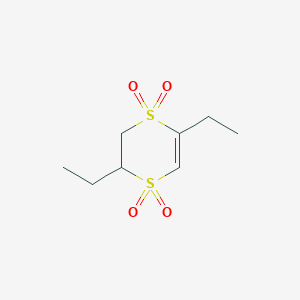
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
